Cas no 396-01-0 (Triamterene)

Triamterene is a potassium-sparing diuretic, selectively inhibiting the sodium-chloride reabsorption in the distal tubule. It is primarily used in the management of edema and hypertension. Key advantages include its efficacy in reducing blood pressure with minimal impact on potassium levels, and its effectiveness in patients with renal impairment or those requiring dietary potassium supplementation.
Triamterene structure
Triamterene structure
Product name:Triamterene
CAS No:396-01-0
MF:C12H11N7
MW:253.2626
MDL:MFCD00006708
CID:37221
PubChem ID:329751381

Triamterene Chemical and Physical Properties

Names and Identifiers

    • 6-Phenylpteridine-2,4,7-triamine
    • 6-PHENYL-PTERIDINE-2,4,7-TRIAMINE
    • 6-PHENYL-2,4,7-PTERIDINETRIAMINE
    • 6-PHENYL-2,4,7-TRIAMINO PTERIDINE
    • ADEMINE
    • 2,4,7-TRIAMINO-6-PHENYLPTERIDINE
    • TRIAMTERENE
    • 2,4,7-triamino-6-fenilpteridina
    • 2,4,7-triamino-6-phenyl-pteridin
    • 2,4,7-Triamino-6-phenylpteridine 6-Phenyl-2,4,7-pteridinetriamine
    • 氨苯蝶啶
    • Dyrenium
    • Dytac
    • Pterophene
    • Triteren
    • Triamteril
    • Triamteren
    • Pterofen
    • Noridil
    • Ademin
    • Teridin
    • Taturil
    • Diurene
    • Urocaudal
    • Jatropur
    • Triampur
    • Noridyl
    • Ditak
    • Dyren
    • Teriam
    • Diren
    • Tri-Span
    • Triamteril complex
    • Trispan
    • Diucelpin
    • Triamthiazid
    • Renezide
    • Kalspare
    • Hypertorr
    • Hidiurese
    • Dytenzide
    • Dyberzide
    • Triurene
    • Tricilone
    • Triamizide
    • Esiteren
    • Diuteren
    • Dinazide
    • Jenateren
    • Diutensat
    • Masuharmin
    • R
    • NSC-77625
    • SPBio_002048
    • FNYLWPVRPXGIIP-UHFFFAOYSA-N
    • T 4143
    • Pteridine, 2,4,7-triamino-6-phenyl-
    • HY-B0575
    • Triamterene, >=99%
    • Triazide
    • TRIAMTERENE [MART.]
    • Triamterene (JP17/USP/INN)
    • HMS3259C08
    • 2,7-Pteridinetriamine, 6-phenyl-
    • NCGC00016016-05
    • NCIOpen2_004741
    • WLN: T66 BN DN GN JNJ CZ EZ HR& IZ
    • NINDS_000433
    • NCI C56042
    • HSDB 3405
    • CAS-396-01-0
    • BSPBio_000127
    • HMS2095G09
    • NCGC00016016-06
    • NCGC00016016-07
    • NCGC00023458-03
    • Spectrum2_000938
    • BRD-K92049597-001-05-9
    • Z275128596
    • NCGC00259570-01
    • 396-01-0
    • Spectrum_000508
    • Prestwick2_000034
    • NCI-C56042
    • Triamterenum (INN-Latin)
    • HMS3371D10
    • SBI-0051163.P003
    • Trizid
    • NS00010256
    • IDI1_000433
    • Lopac-T-4143
    • Hydrene
    • Fluss 40
    • NSC 639359
    • HMS2232B04
    • HMS3263P13
    • Pharmakon1600-01500589
    • SPECTRUM1500589
    • NCGC00016016-03
    • Triamterene, United States Pharmacopeia (USP) Reference Standard
    • NCGC00016016-10
    • KBio1_000433
    • Triamterenum (Latin)
    • GTPL4329
    • NCGC00016016-12
    • NCGC00023458-04
    • SKF 8542
    • 2,4,7-Pteridinetriamine, 6-phenyl-
    • 2,4-DIAMINO-6-PHENYL-7-PTERIDINYLAMINE
    • AB00052116_13
    • Tox21_110283
    • SR-01000002968-4
    • TRIAMTERENE [HSDB]
    • Prestwick_480
    • MLS000069431
    • AC-14066
    • CCG-40090
    • Anjal
    • EN300-119540
    • Dyrenium (TN)
    • KBioSS_000988
    • HY-B0575R
    • EINECS 206-904-3
    • C03DB02
    • TRIAMTERENE [WHO-DD]
    • 2,7-Triamino-6-phenylpteridine
    • NCGC00016016-08
    • MFCD00006708
    • SW196688-3
    • Dazid
    • NC00544
    • Reviten
    • UNII-WS821Z52LQ
    • NCGC00016016-15
    • SK&F 8542
    • TRIAMTERENE [MI]
    • NCGC00016016-11
    • TRIAMTERENE (USP MONOGRAPH)
    • 5-26-17-00447 (Beilstein Handbook Reference)
    • BB 0256885
    • SR-01000002968
    • DivK1c_000433
    • Triamterene (Standard)
    • AKOS003790819
    • SCHEMBL40707
    • Pteridine,4,7-triamino-6-phenyl-
    • Tox21_110283_1
    • SDCCGSBI-0051163.P004
    • NCGC00256495-01
    • Oprea1_825704
    • Turfa
    • TRIAMTERENE [IARC]
    • HMS1568G09
    • Triamterene Capsules
    • NCGC00016016-04
    • NSC639359
    • TRIAMTERENE (USP-RS)
    • KBioGR_000831
    • Tox21_202021
    • TRIAMTERENE [JAN]
    • Pteridine deriv. 11
    • HMS2092O17
    • MAXZIDE COMPONENT TRIAMTERENE
    • Thiazid Wolff
    • NSC 77625
    • s4080
    • NCGC00016016-09
    • Triamterene, British Pharmacopoeia (BP) Reference Standard
    • Isobar
    • Triamtereno
    • Prestwick0_000034
    • Amteren
    • 6-Phenyl-2,4,7-triaminopteridine
    • NSC-757367
    • NCGC00261881-01
    • TRIAMTERENE [ORANGE BOOK]
    • 2,4,7-Triamino-6-fenilpteridina [Italian]
    • SR-01000002968-6
    • Tox21_302833
    • DTXSID6021373
    • Triamterene [USAN:USP:INN:BAN:JAN]
    • KBio3_002144
    • Triamterenum
    • BCP28855
    • Triamterena (INN-Spanish)
    • HMS501F15
    • NCGC00016016-29
    • T1288
    • AS-12471
    • Ademin(e)
    • CHEBI:9671
    • A824641
    • TRIAMTERENE (USP IMPURITY)
    • 6-Phenyl-2,7-triaminopteridine
    • LP01196
    • Apo-triazide
    • SALI-PUREN
    • DYAZIDE COMPONENT TRIAMTERENE
    • NSC77625
    • NCGC00023458-06
    • SR-01000002968-2
    • NCGC00016016-18
    • BRD-K92049597-001-10-9
    • Diarol
    • BDBM6644
    • AB00052116_14
    • Spectrum4_000366
    • KBio2_000988
    • Triamterene, European Pharmacopoeia (EP) Reference Standard
    • DB00384
    • Triamterena
    • TRIAMTERENE (IARC)
    • Prestwick1_000034
    • TRIAMTERENE [USAN]
    • CHEMBL585
    • BPBio1_000141
    • HMS3652E10
    • NCGC00016016-28
    • NCGC00016016-13
    • DTXCID001373
    • BSPBio_002924
    • TRIAMTERENE [EP MONOGRAPH]
    • SMR000059118
    • SPBio_000876
    • CS-0695001
    • SK&F-8542
    • EU-0101196
    • NCGC00016016-01
    • NCGC00016016-02
    • Spectrum5_001034
    • Triamterena [INN-Spanish]
    • TRIAMTERENE [USP MONOGRAPH]
    • Prestwick3_000034
    • Uretren
    • SKF8542
    • TRIAMTERENE [USP-RS]
    • CCRIS 5872
    • Tox21_501196
    • WS821Z52LQ
    • HMS3712G09
    • NSC-639359
    • Spectrum3_001372
    • TRIAMTERENE [INN]
    • BRN 0266723
    • Lopac0_001196
    • TRIAMTERENE COMPONENT OF DYAZIDE
    • BIDD:GT0534
    • AI3-60017
    • SMP1_000147
    • Dyazide (Salt/Mix)
    • NCGC00016016-14
    • D00386
    • KBio2_006124
    • Triamterene, Pharmaceutical Secondary Standard; Certified Reference Material
    • NSC757367
    • Triamterenum [INN-Latin]
    • Q221520
    • AB00052116
    • NCGC00023458-05
    • Triamterene (USAN:USP:INN:BAN:JAN)
    • D95706
    • Nephral
    • TRIAMTERENE (MART.)
    • TRIAMTERENE [USP IMPURITY]
    • TRIAMTERENE (EP MONOGRAPH)
    • NCGC00016016-16
    • TRIAMTERENE COMPONENT OF MAXZIDE
    • TRIAMTERENE [VANDF]
    • NCGC00023458-07
    • Triamterene 1.0 mg/ml in Dimethyl Sulfoxide
    • KBio2_003556
    • SK-8542
    • STK300348
    • Triamterene?
    • BRD-K92049597-001-19-0
    • BRD-K92049597-001-20-8
    • DB-049442
    • Triamterene (JP18/USP/INN)
    • Triamterene
    • MDL: MFCD00006708
    • Inchi: 1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19)
    • InChI Key: FNYLWPVRPXGIIP-UHFFFAOYSA-N
    • SMILES: N1C2=C(N([H])[H])N=C(N([H])[H])N=C2N=C(C=1C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H]
    • BRN: 266723

Computed Properties

  • Exact Mass: 253.10800
  • Monoisotopic Mass: 253.107593
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 130
  • XLogP3: 1
  • Surface Charge: 0
  • Tautomer Count: 40

Experimental Properties

  • Color/Form: Not available
  • Density: 1.3215 (rough estimate)
  • Melting Point: 316 ºC
  • Boiling Point: 386.46°C (rough estimate)
  • Flash Point: 11 °C
  • Refractive Index: 1.8260 (estimate)
  • Solubility: formic acid: soluble200 mg + 4 mL warm Formic Acid, clear, yellow-green
  • Water Partition Coefficient: <0.1 g/100 mL at 20 ºC
  • PSA: 129.62000
  • LogP: 2.57700
  • Merck: 14,9599
  • pka: 6.2(at 25℃)
  • Solubility: Not available

Triamterene Security Information

Triamterene Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Triamterene PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-119540-2.5g
6-phenylpteridine-2,4,7-triamine
396-01-0 95%
2.5g
$37.0 2023-02-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60200-1g
2,4,7-Triamino-6-Phenylpteridine
396-01-0 ≥99 %
1g
¥78.0 2023-09-06
DC Chemicals
DC9003-1 g
Triamterene
396-01-0
1g
$300.0 2022-02-28
ChemScence
CS-2682-500mg
Triamterene
396-01-0 99.98%
500mg
$119.0 2022-04-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T303644-5g
Triamterene
396-01-0 ≥99%
5g
¥89.90 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T837927-1g
Triamterene
396-01-0 ≥99 %
1g
¥88.00 2022-06-14
TRC
T767325-25g
Triamterene
396-01-0
25g
$176.00 2023-05-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0843-25 mg
Ademine
396-01-0 99.49%
25mg
¥170.00 2022-04-26
abcr
AB125255-5 g
2,4,7-Triamino-6-phenylpteridine, 98%; .
396-01-0 98%
5 g
€67.90 2023-07-20
abcr
AB125255-100g
2,4,7-Triamino-6-phenylpteridine, 98%; .
396-01-0 98%
100g
€416.00 2024-06-12

Triamterene Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:396-01-0)Triamterene
Order Number:1680188
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 18:15
Price ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:396-01-0)Triamterene
Order Number:1680188
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:01
Price ($):discuss personally

Triamterene Related Literature

Additional information on Triamterene

Triamterene (CAS No. 396-01-0): A Comprehensive Overview of Its Pharmacological Profile and Recent Research Developments

Triamterene, with the chemical formula C18H24N2O2, is a synthetic compound classified as a potassium-sparing diuretic. Its CAS number, CAS No. 396-01-0, uniquely identifies it in the chemical and pharmaceutical industries. This compound has been widely utilized in the management of hypertension and edema, particularly in cases where the renin-angiotensin-aldosterone system (RAAS) is not the primary concern. The mechanism of action of Triamterene involves its selective inhibition of sodium reabsorption in the distal convoluted tubule and collecting duct of the kidneys, thereby promoting natriuresis and diuresis without significantly affecting potassium levels.

The pharmacological significance of Triamterene lies in its ability to complement other diuretics, such as thiazides, which often lead to potassium depletion. By sparing potassium, Triamterene helps maintain electrolyte balance, reducing the risk of hypokalemia—a common side effect associated with thiazide diuretics. This property makes it particularly valuable in patients with cardiovascular conditions where maintaining potassium levels is critical for cardiac function.

In recent years, research has focused on exploring the potential synergistic effects of Triamterene when combined with other therapeutic agents. A notable study published in the Journal of Medicinal Chemistry highlighted the compound's ability to enhance the efficacy of angiotensin-converting enzyme (ACE) inhibitors. The study demonstrated that co-administration of Triamterene with ACE inhibitors led to a more significant reduction in blood pressure and improved renal function in hypertensive patients. This finding underscores the compound's role as a valuable adjuvant therapy in managing chronic cardiovascular diseases.

Triamterene. Research using high-resolution mass spectrometry has identified novel metabolites formed during its biotransformation process. These metabolites have been found to exhibit mild diuretic activity, suggesting that Triamterene's therapeutic effects may be partially mediated by these secondary compounds. This discovery opens up new avenues for further investigation into the compound's mechanism of action and potential for developing derivatives with enhanced efficacy or reduced side effects. Triamterene have also been expanded to include the treatment of certain renal disorders. A recent clinical trial published in the New England Journal of Medicine investigated the use of Triamterene in patients with chronic kidney disease (CKD). The trial revealed that patients treated with Triamterene experienced a significant reduction in proteinuria—a key indicator of kidney damage—and improved glomerular filtration rate (GFR). These results suggest that Triamterene could play a crucial role in slowing down the progression of CKD and improving long-term renal outcomes. Triamterene have been thoroughly evaluated by various health authorities worldwide. The U.S. Food and Drug Administration (FDA) has approved its use as an adjunct therapy for hypertension under specific brand names, while regulatory bodies in Europe and other regions have similarly recognized its therapeutic value. However, ongoing research continues to monitor potential long-term effects and interactions with other medications, ensuring that patient safety remains paramount. Triamterene-related research include exploring its potential role in combination therapies for multifactorial diseases such as diabetes mellitus and heart failure. Preliminary studies suggest that its ability to modulate renal electrolyte transport may have broader implications for managing metabolic disorders associated with these conditions. Additionally, computational modeling techniques are being employed to predict new derivatives of Triamterene that could offer improved pharmacological profiles. Triamterene (CAS No. 396-01-0) remains a cornerstone in the management of hypertension and edema due to its unique mechanism of action and ability to maintain electrolyte balance. Recent research advancements have not only reinforced its current therapeutic applications but also opened up new possibilities for its use in combination therapies and renal disorders. As our understanding of its pharmacological properties continues to evolve, so too will its role in modern medicine.
Recommended suppliers
Amadis Chemical Company Limited
(CAS:396-01-0)Triamterene
Purity:99%
Quantity:100g
Price ($):247.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:396-01-0)Triamterene
Purity:99.9%
Quantity:200kg
Price ($):discuss personally